What is the structure of Mal-amido-PEG8-val-gly-PAB-OH?
What is the structure of Mal-amido-PEG8-val-gly-PAB-OH?
An In-depth Technical Guide to Mal-amido-PEG8-val-gly-PAB-OH
Introduction
Mal-amido-PEG8-val-gly-PAB-OH is a sophisticated, cleavable linker molecule extensively utilized in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs).[1] ADCs are a class of targeted therapeutics that leverage the specificity of an antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker component is critical, ensuring the payload remains securely attached to the antibody in circulation but is efficiently released upon internalization into the target cell.
This molecule incorporates several key functional units: a maleimide (B117702) group for antibody conjugation, a hydrophilic PEG spacer, an enzymatically cleavable dipeptide sequence, and a self-immolative p-aminobenzyl alcohol (PAB) spacer for drug release.[2][3] Its design allows for stable drug conjugation, enhanced solubility, and controlled, protease-triggered payload delivery within the cellular environment.[3]
Molecular Structure and Functional Components
The structure of Mal-amido-PEG8-val-gly-PAB-OH is modular, with each component serving a distinct purpose.
-
Maleimide Group: Located at one terminus, this group provides thiol-reactivity. It selectively and covalently couples with the sulfhydryl groups of cysteine residues on proteins, such as antibodies, forming a stable thioether bond.[2][3] This reaction is most efficient at a pH range of 6.5-7.5.[4]
-
PEG8 Spacer: The polyethylene (B3416737) glycol (PEG) chain, consisting of eight ethylene (B1197577) glycol units, is a hydrophilic spacer. Its inclusion enhances the overall water solubility and flexibility of the linker-drug conjugate, which can improve pharmacokinetic properties and reduce aggregation.[2][3]
-
Val-Gly Dipeptide: This dipeptide sequence (Valine-Glycine) is specifically designed to be a substrate for cellular proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[2][5] Cleavage of this peptide bond is the initiating trigger for drug release.
-
p-Aminobenzyl Alcohol (PAB-OH) Spacer: This unit serves as a self-immolative spacer.[3][6] It connects the cleavable dipeptide to the drug payload. Once the Val-Gly peptide is cleaved by proteases, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, leading to the release of the unmodified, active drug.[2][6] The terminal hydroxyl (-OH) group is the attachment point for the drug, typically via a carbamate (B1207046) linkage.[6]
Physicochemical Properties
The quantitative data for this linker are summarized below, providing key parameters for its use in experimental design.
| Property | Value | Reference |
| Chemical Formula | C40H63N5O15 | [2] |
| Molecular Weight | 853.95 g/mol | [1] |
| CAS Number | 2353409-52-4 | [2] |
| Purity | ≥98% | [2][7] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | -20°C | [2][5] |
Experimental Protocols and Mechanism of Action
The primary application of Mal-amido-PEG8-val-gly-PAB-OH is in the construction of Antibody-Drug Conjugates. The general workflow involves two main stages: drug attachment and antibody conjugation, followed by the intracellular cleavage mechanism.
ADC Synthesis Protocol
-
Drug Attachment: The hydroxyl group on the PAB spacer is the point of attachment for a cytotoxic drug. This typically requires an activation step.
-
Activation (Optional but common): The PAB-OH moiety can be converted to a more reactive group, such as a p-nitrophenyl (PNP) carbonate, by reacting it with p-nitrophenyl chloroformate. This creates Mal-amido-PEG8-val-gly-PAB-PNP.[5]
-
Payload Conjugation: An amine-containing drug payload is then reacted with the activated linker (e.g., the PNP carbonate) to form a stable carbamate linkage. This reaction results in the Linker-Drug conjugate.
-
-
Antibody Conjugation:
-
Antibody Reduction (if necessary): To expose free cysteine residues, the antibody's interchain disulfide bonds are partially or fully reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).
-
Thiol-Maleimide Reaction: The Linker-Drug conjugate is added to the reduced antibody solution in a buffer with a pH of 6.5-7.5. The maleimide group on the linker reacts specifically with the free sulfhydryl groups on the antibody's cysteine residues.
-
Purification: The resulting ADC is purified from unreacted linker-drug and other reagents, typically using size exclusion chromatography (SEC) or dialysis.
-
Mechanism of Intracellular Drug Release
The controlled release of the payload is a multi-step process that occurs once the ADC is internalized by the target cell.
Workflow Description:
-
Binding and Internalization: The ADC circulates in the bloodstream until the antibody portion recognizes and binds to a specific antigen on the surface of a target cell. The cell then internalizes the ADC complex via endocytosis.
-
Lysosomal Trafficking: The internalized vesicle fuses with a lysosome, an organelle containing a variety of degradative enzymes, including proteases like Cathepsin B.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of proteases recognizes the Val-Gly dipeptide as a substrate and cleaves the amide bond between the glycine (B1666218) and the PAB moiety.[2][5]
-
Self-Immolation: The cleavage of the peptide bond initiates a spontaneous cascade of electronic rearrangements within the PAB spacer, a process known as 1,6-elimination.[2][6]
-
Payload Release: This self-immolative decomposition results in the release of the payload in its original, unmodified, and fully active form, along with carbon dioxide and an imine byproduct. The released drug can then exert its cytotoxic effect, leading to apoptosis of the cancer cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mal-amido-PEG8-val-gly-PAB-OH, ADC linker, 2353409-52-4 | BroadPharm [broadpharm.com]
- 3. Mal-amido-PEG8-val-Gly-PAB-OH, CAS 2353409-52-4 | AxisPharm [axispharm.com]
- 4. Maleimide Linkers | BroadPharm [broadpharm.com]
- 5. Mal-amido-PEG8-val-gly-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 6. US7091186B2 - p-Amidobenzylethers in drug delivery agents - Google Patents [patents.google.com]
- 7. Enzymatically Cleavable linkers, protease cleavable | BroadPharm [broadpharm.com]
